molecular formula C26H27NO B5220015 N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide

N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide

Cat. No. B5220015
M. Wt: 369.5 g/mol
InChI Key: YQIWJRDVQZUVSV-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide, also known as DPC or CR8, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. DPC is a cyclopropane-based derivative of the kinase inhibitor staurosporine, and it has been shown to have potent inhibitory effects on a variety of kinases, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide involves the binding of the compound to the ATP-binding site of kinases, thereby inhibiting their activity. This compound has been shown to have a higher affinity for CDKs than staurosporine, which is a well-known kinase inhibitor. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide in lab experiments is its potent inhibitory effects on kinases, which makes it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide, including the development of more potent and selective kinase inhibitors based on the structure of this compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Finally, the development of new synthesis methods for this compound may help to improve the yield and purity of the compound, making it more accessible for research purposes.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide involves several steps, starting with the reaction between 2,4-dimethylphenylhydrazine and 3-methylbenzaldehyde to form an intermediate compound. This intermediate is then reacted with cyclopropanecarboxylic acid to produce the final product, this compound. The synthesis of this compound has been well-documented in the literature, and various modifications to the reaction conditions have been explored to optimize the yield and purity of the product.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in cancer, cardiovascular disease, and neurodegenerative disorders. It has been shown to have potent inhibitory effects on several kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and protein kinase C (PKC), which are involved in various cellular processes such as cell cycle regulation, apoptosis, and signal transduction.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-17-7-5-9-21(14-17)26(22-10-6-8-18(2)15-22)16-23(26)25(28)27-24-12-11-19(3)13-20(24)4/h5-15,23H,16H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIWJRDVQZUVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)NC3=C(C=C(C=C3)C)C)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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